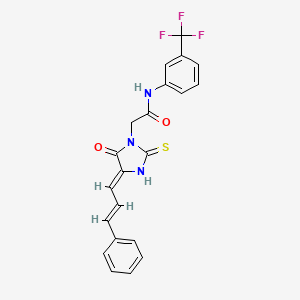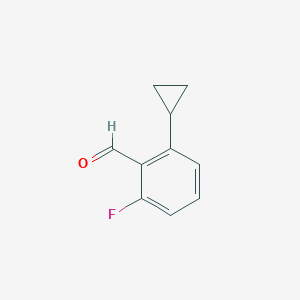
2-(4-アミノ-2H-1,2,3-トリアゾール-2-イル)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid is an organic compound that features a triazole ring, a five-membered ring containing three nitrogen atoms
科学的研究の応用
2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
作用機序
Target of Action
Similar compounds such as 1,2,4-triazole derivatives have been shown to exhibit cytotoxic activities against tumor cell lines , suggesting potential targets within cancer cells.
Mode of Action
It’s known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Similar compounds such as 1,2,4-triazole hybrids have been shown to have weak to high cytotoxic activities against tumor cell lines , suggesting that they may affect pathways related to cell proliferation and survival.
Result of Action
Similar compounds such as 1,2,4-triazole hybrids have been shown to have cytotoxic activities against tumor cell lines , suggesting that they may induce cell death or inhibit cell proliferation.
Action Environment
The reaction of similar compounds has been shown to occur under heating conditions , suggesting that temperature may play a role in the compound’s action.
生化学分析
Biochemical Properties
Triazole compounds, including 2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid, are capable of binding in the biological system with a variety of enzymes and receptors This ability to interact with various biomolecules allows them to play a role in numerous biochemical reactions
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted triazole derivatives .
類似化合物との比較
Similar Compounds
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: This compound features a similar triazole ring but with different substituents, leading to distinct properties and applications.
1,2,4-triazole derivatives: These compounds share the triazole ring structure but differ in the position and nature of substituents, affecting their reactivity and uses.
Uniqueness
2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-(4-aminotriazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-3-1-6-8(7-3)2-4(9)10/h1H,2H2,(H2,5,7)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXOYMXEUDLLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B2444930.png)
![4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2444935.png)






![N,4-dimethyl-6-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2444946.png)
![N-(2,4-difluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2444947.png)

![N-(3,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2444949.png)


